molecular formula C11H11N5O B14001830 Phenol, 4-((2,6-diamino-3-pyridinyl)azo)- CAS No. 64000-76-6

Phenol, 4-((2,6-diamino-3-pyridinyl)azo)-

Cat. No.: B14001830
CAS No.: 64000-76-6
M. Wt: 229.24 g/mol
InChI Key: WVPIAVNLNVZYDZ-UHFFFAOYSA-N
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Description

PHENOL,4-[2-(2,6-DIAMINO-3-PYRIDINYL)DIAZENYL]- is a complex organic compound characterized by the presence of a phenol group and a diazenyl linkage to a pyridine ring substituted with amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PHENOL,4-[2-(2,6-DIAMINO-3-PYRIDINYL)DIAZENYL]- typically involves the diazotization of 2,6-diaminopyridine followed by coupling with phenol. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate and the successful formation of the azo compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

PHENOL,4-[2-(2,6-DIAMINO-3-PYRIDINYL)DIAZENYL]- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to quinone derivatives under specific conditions.

    Reduction: The azo linkage can be reduced to form corresponding amines.

    Substitution: The amino groups on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

PHENOL,4-[2-(2,6-DIAMINO-3-PYRIDINYL)DIAZENYL]- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biological stain and its interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of PHENOL,4-[2-(2,6-DIAMINO-3-PYRIDINYL)DIAZENYL]- involves its interaction with specific molecular targets and pathways. The diazenyl linkage and amino groups allow it to form stable complexes with various biomolecules, potentially inhibiting or modifying their functions. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • PHENOL,4-[2-(2-AMINO-3-PYRIDINYL)DIAZENYL]-
  • PHENOL,4-[2-(2,6-DIAMINO-4-PYRIDINYL)DIAZENYL]-

Uniqueness

PHENOL,4-[2-(2,6-DIAMINO-3-PYRIDINYL)DIAZENYL]- is unique due to the specific positioning of the amino groups on the pyridine ring, which influences its chemical reactivity and interaction with other molecules. This structural uniqueness can result in distinct biological and chemical properties compared to similar compounds.

Properties

CAS No.

64000-76-6

Molecular Formula

C11H11N5O

Molecular Weight

229.24 g/mol

IUPAC Name

4-[(2,6-diaminopyridin-3-yl)diazenyl]phenol

InChI

InChI=1S/C11H11N5O/c12-10-6-5-9(11(13)14-10)16-15-7-1-3-8(17)4-2-7/h1-6,17H,(H4,12,13,14)

InChI Key

WVPIAVNLNVZYDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(N=C(C=C2)N)N)O

Origin of Product

United States

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